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molecular formula C11H11N3O4 B8460120 5-Cyano-3-nitro-pyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3-nitro-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8460120
M. Wt: 249.22 g/mol
InChI Key: JKLUQTXMHJEXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865712B2

Procedure details

To a solution of 5-bromo-3-nitro-pyridine-2-carboxylic acid tert-butyl ester (888 mg, 2.93 mmol) in DMF (8.8 ml) was added zinc cyanide (206 mg, 1.76 mmol) and zinc dust (2 mg, 0.03 mmol). The mixture was purged with nitrogen (3 times)bis(tri-tert-butylphosphine)palladium(0) (150 mg, 0.293 mmol) was added and the mixture was heated to 80° C. for 4 h. After cooling to 0° C. water was added and the mixture extracted with EtOAc, the combined organic layers were washed with half saturated aq. NaCl, dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 1:4) to provide the title compound as beige solid.
Quantity
888 mg
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
206 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
nitrogen (3 times)bis(tri-tert-butylphosphine)palladium(0)
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:11](Br)=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[CH3:19][N:20](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn]>[C:1]([O:5][C:6]([C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:11]([C:19]#[N:20])=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
888 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1[N+](=O)[O-])Br
Name
Quantity
8.8 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
206 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
2 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
nitrogen (3 times)bis(tri-tert-butylphosphine)palladium(0)
Quantity
150 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with half saturated aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 1:4)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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